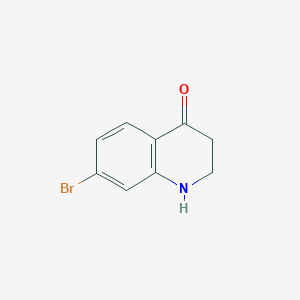

7-bromo-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDGUADMZHLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561052 | |

| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114417-34-4 | |

| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

CAS Number: 114417-34-4

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a quinolinone derivative with a bromine substituent at the 7-position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 114417-34-4 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Purity | ≥95-97% (Commercially available) | [1][3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| logP | 2.4474 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

One common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For the synthesis of the title compound, a potential precursor would be a derivative of 3-bromoaniline.

General Experimental Workflow for Dihydroquinolin-4-one Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of dihydroquinolin-4-one derivatives, which could be adapted for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar quinolinone structures, the following characteristic peaks can be anticipated.

Expected Spectroscopic Features:

-

¹H NMR: Protons on the aliphatic ring are expected to appear as multiplets in the upfield region. Aromatic protons will be observed in the downfield region, with their splitting patterns influenced by the bromine substituent. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal. Aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine showing a characteristic shift. The aliphatic carbons will be found in the upfield region.

-

FT-IR: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent. The N-H stretching vibration will also be observable. The aromatic C-H and C=C stretching bands, as well as the C-Br stretching vibration, are also expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

While a specific PROTAC utilizing this compound has not been detailed in the available literature, structurally similar dihydroquinazolinone derivatives have been successfully employed as ligands for the Bromodomain and Extra-Terminal domain (BET) protein BRD4 in PROTACs.[4][5][6] These PROTACs recruit the Cereblon (CRBN) E3 ligase to BRD4, leading to its degradation and subsequent anti-proliferative effects in cancer cell lines.[4][7]

The bromine atom on the 7-position of the quinolinone core serves as a versatile synthetic handle for the attachment of a linker, which is a critical component of a PROTAC that connects the target protein ligand to the E3 ligase ligand.

Signaling Pathway of a Hypothetical BRD4-Targeting PROTAC:

The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a quinolinone-based ligand to target BRD4 for degradation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its quinolinone core provides a scaffold for interacting with protein targets, while the bromine atom offers a convenient point for synthetic elaboration, such as the attachment of linkers for the creation of PROTACs. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include potential as anticancer, antimicrobial, and antileishmanial agents.[1][2][3] The quinolinone scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a representative experimental protocol for its synthesis and characterization, and explores its potential role in relevant signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [4][5][6] |

| Molecular Weight | 226.07 g/mol | [4][5] |

| CAS Number | 114417-34-4 | [4][5][6] |

| Appearance | White to off-white solid (typical for related compounds) | |

| Purity | ≥95% - ≥97% (as commercially available) | [5][6] |

| Storage | 4°C | [5] |

Synthesis and Characterization: A Representative Protocol

Synthesis

Reaction Scheme: A plausible synthetic route could involve the Friedel-Crafts acylation of a suitably protected 3-bromoaniline derivative followed by cyclization.

Materials:

-

3-Bromoaniline

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Acylation: To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add 3-chloropropionyl chloride dropwise.

-

Slowly add 3-bromoaniline to the reaction mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Cyclization: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be cyclized by heating in a suitable solvent or by treatment with a strong acid to yield this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Context and Potential Applications

Quinoline and its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological activities.[8] They have shown promise as kinase inhibitors, which are crucial in cancer therapy, and also as antimicrobial agents.[3][9]

Role in Signaling Pathways

Quinolinone derivatives have been identified as modulators of various signaling pathways implicated in disease. For instance, they have been investigated as inhibitors of the Hedgehog-GLI signaling pathway, which is aberrantly activated in several cancers.[10] Furthermore, the PI3K/Akt signaling pathway, which is crucial for cell survival, is another potential target for quinolinone-based compounds.[11]

Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by quinolinone derivatives.

Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold would typically follow a structured drug discovery and development process.

Caption: A logical workflow for a drug discovery program involving quinolinone derivatives.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel bioactive compounds. Its quinolinone core is a well-established pharmacophore with the potential to interact with a range of biological targets, particularly those involved in cancer and infectious diseases. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chemical entities. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-2,3-dihydroquinolin-4(1H)-one. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Properties and Data

This compound is a heterocyclic organic compound with a molecular formula of C₉H₈BrNO.[1] Its structure features a quinolinone core, which is a recognized scaffold in many biologically active molecules.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and computed properties.[1][2] Data for closely related compounds are provided for comparative purposes where direct experimental values are unavailable.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| CAS Number | 114417-34-4 | [1][2] |

| Appearance | Solid (predicted) | General property of similar compounds |

| Melting Point | Not available. A related compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, has a melting point of 110-114 °C.[3] | No direct experimental data found. |

| Boiling Point | Not available | No experimental data found. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | Based on the general solubility of quinolinone scaffolds. |

| pKa | Not available | No experimental or predicted data found. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.4474 | [2] |

Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the molecule. The chemical shifts (δ) are predicted to be in the following regions:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.8 - 7.8 | d, dd | The bromine atom at the 7-position will influence the splitting pattern of the aromatic protons. |

| NH Proton | 4.5 - 6.0 | br s | The chemical shift can vary depending on the solvent and concentration. |

| -CH₂- (position 2) | ~3.5 | t | Coupled to the protons at position 3. |

| -CH₂- (position 3) | ~2.7 | t | Coupled to the protons at position 2. |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The predicted chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carbonyl) | 190 - 195 | The carbonyl carbon is typically the most downfield signal. |

| Aromatic Carbons | 115 - 150 | The carbon attached to the bromine (C7) will be in this region. |

| -CH₂- (position 2) | ~45 | |

| -CH₂- (position 3) | ~38 |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (amide) | 1650 - 1680 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

1.2.4. Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 225 | Corresponding to the C₉H₈⁷⁹BrNO isotope. |

| [M+2]⁺ | 227 | Corresponding to the C₉H₈⁸¹BrNO isotope. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via an intramolecular cyclization of a suitable N-aryl-β-alanine derivative. The following is a generalized protocol based on established methods for the synthesis of related quinolinones.

Step 1: N-acylation of 3-bromoaniline

-

Materials: 3-bromoaniline, acryloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 3-bromoaniline and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)acrylamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Materials: N-(3-bromophenyl)acrylamide, a Lewis acid catalyst (e.g., polyphosphoric acid (PPA) or aluminum chloride), and a suitable solvent if necessary.

-

Procedure:

-

Heat polyphosphoric acid to approximately 80-100 °C in a round-bottom flask.

-

Slowly add the N-(3-bromophenyl)acrylamide to the hot PPA with vigorous stirring.

-

Continue heating and stirring for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a solid compound.

-

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the solid and dissolved states. The concentration of the dissolved compound in the saturated solution is then determined analytically.

-

Materials: this compound, purified water (or other relevant aqueous buffers), vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), and a calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the aqueous solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted filtrate using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Reactivity and Stability

-

Reactivity: The quinolinone scaffold is relatively stable. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization and the synthesis of a library of analogues. The secondary amine and the carbonyl group can also be subject to various chemical transformations.

-

Stability: The compound should be stored in a cool, dry place, protected from light. It is expected to be stable under standard laboratory conditions.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the quinolinone core is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities.

-

Anticancer Potential: Many quinolinone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are varied and can include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinolinone ring is crucial for determining the specific biological target and potency.

-

Antimicrobial Activity: The quinolone and quinolinone classes of compounds are famous for their antibacterial properties, with many approved drugs targeting bacterial DNA gyrase and topoisomerase IV.

Given the precedent for biological activity in this class of compounds, this compound represents a valuable starting point for the development of novel therapeutic agents. A typical initial screening workflow to assess its biological potential is outlined below.

Safety Information

Based on available safety data for this compound, it is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data and predictions for a compound with limited published experimental details. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

An In-Depth Technical Guide to the Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 7-bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Michael addition reaction followed by an intramolecular Friedel-Crafts acylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the aza-Michael addition of 3-bromoaniline to acrylic acid to yield the intermediate, 3-(3-bromophenylamino)propanoic acid. The subsequent step is an intramolecular Friedel-Crafts acylation of this intermediate, facilitated by a strong acid catalyst such as polyphosphoric acid (PPA), to afford the target compound.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenylamino)propanoic acid

This procedure is adapted from general methods for the Michael addition of anilines to acrylic acid.

Materials:

-

3-bromoaniline

-

Acrylic acid

-

Zinc acetate dihydrate (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a stirred solution of 3-bromoaniline (1.0 eq.) in toluene, add acrylic acid (1.2 eq.).

-

Add a catalytic amount of zinc acetate dihydrate (0.1 eq.).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-bromophenylamino)propanoic acid.

Step 2: Synthesis of this compound

This procedure is based on the intramolecular Friedel-Crafts cyclization of N-aryl-β-alanine derivatives using polyphosphoric acid.

Materials:

-

3-(3-bromophenylamino)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice-cold water (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, add 3-(3-bromophenylamino)propanoic acid (1.0 eq.) to polyphosphoric acid (10 eq. by weight).

-

Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Michael Addition | 3-Bromoaniline, Acrylic Acid | 3-(3-bromophenylamino)propanoic acid | 244.08 | 70-85 | >95 |

| 2 | Friedel-Crafts Acylation | 3-(3-bromophenylamino)propanoic acid | This compound | 226.07[1] | 60-75 | >97[1] |

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques.

Physical Properties:

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.80 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.10 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

-

δ 6.95 (d, J = 2.0 Hz, 1H, Ar-H)

-

δ 4.55 (br s, 1H, NH)

-

δ 3.55 (t, J = 6.8 Hz, 2H, -CH₂-NH-)

-

δ 2.75 (t, J = 6.8 Hz, 2H, -CH₂-C=O)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 196.5 (C=O)

-

δ 148.0 (C-Ar)

-

δ 137.0 (C-Ar)

-

δ 130.0 (C-Ar)

-

δ 121.0 (C-Ar)

-

δ 118.0 (C-Ar)

-

δ 116.0 (C-Br)

-

δ 42.0 (-CH₂-NH-)

-

δ 38.0 (-CH₂-C=O)

-

-

Mass Spectrometry (ESI): m/z 225.9 [M+H]⁺, 227.9 [M+H+2]⁺

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route for 7-bromo-2,3-dihydroquinolin-4(1H)-one. Due to a lack of extensive published experimental data for this specific molecule, this guide leverages data from structurally related compounds and predictive models to offer insights for researchers. This document is intended to serve as a foundational resource for professionals in drug development and chemical research, providing theoretical data and a detailed, albeit currently theoretical, experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of the 2,3-dihydroquinolin-4(1H)-one core structure. The presence of a bromine atom on the aromatic ring significantly influences its chemical reactivity and potential biological activity.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-quinolin-4-one | [1] |

| CAS Number | 114417-34-4 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| SMILES | O=C1CCNC2=C1C=CC(Br)=C2 | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| logP (predicted) | 2.4474 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.9 | d | 1H | Ar-H (H5) |

| ~7.2 - 7.3 | dd | 1H | Ar-H (H6) |

| ~7.1 - 7.2 | d | 1H | Ar-H (H8) |

| ~4.5 - 4.7 | br s | 1H | N-H |

| ~3.5 - 3.7 | t | 2H | -CH₂-N- |

| ~2.7 - 2.9 | t | 2H | -CH₂-C=O |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~195 - 197 | C | C=O (C4) |

| ~148 - 150 | C | Ar-C (C8a) |

| ~135 - 137 | CH | Ar-CH (C5) |

| ~128 - 130 | CH | Ar-CH (C6) |

| ~120 - 122 | C | Ar-C (C4a) |

| ~118 - 120 | C | Ar-C-Br (C7) |

| ~115 - 117 | CH | Ar-CH (C8) |

| ~45 - 47 | CH₂ | -CH₂-N- (C2) |

| ~38 - 40 | CH₂ | -CH₂-C=O (C3) |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3350 - 3450 | Medium, Sharp | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~1660 - 1680 | Strong | C=O Stretch (Ketone) |

| ~1580 - 1600 | Medium | C=C Aromatic Ring Stretch |

| ~1100 - 1200 | Strong | C-N Stretch |

| ~550 - 650 | Medium-Strong | C-Br Stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Fragment |

| 225/227 | High (M/M+2) | [M]⁺ (Isotopic pattern for one Br) |

| 197/199 | Medium | [M - CO]⁺ |

| 118 | High | [M - Br - CO]⁺ |

Plausible Experimental Protocol for Synthesis

A plausible and commonly employed method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative. The following protocol is adapted from general procedures for similar compounds and would require experimental optimization for this compound.

Logical Workflow for the Synthesis of this compound

Synthetic workflow diagram

Step 1: Synthesis of 3-((3-bromophenyl)amino)propanoic acid

-

Materials:

-

3-Bromoaniline (1.0 eq)

-

Acrylic acid (1.1 eq)

-

Water or a suitable solvent (e.g., ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromoaniline in the chosen solvent.

-

Slowly add acrylic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

-

Materials:

-

3-((3-bromophenyl)amino)propanoic acid (from Step 1)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

-

Procedure:

-

In a reaction vessel, heat polyphosphoric acid to approximately 80-100 °C with mechanical stirring.

-

Carefully add 3-((3-bromophenyl)amino)propanoic acid in portions to the hot PPA.

-

Continue heating and stirring the reaction mixture at 100-120 °C for 2-4 hours. Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until it is basic (pH > 8), keeping the mixture cool in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Conclusion

This technical guide provides a summary of the known and predicted properties of this compound, along with a plausible, detailed synthetic protocol. The absence of extensive published experimental data highlights an opportunity for further research to characterize this compound fully. The information presented herein is intended to be a valuable starting point for researchers and professionals engaged in the synthesis and evaluation of novel quinolinone derivatives for potential applications in drug discovery and development. All predictive data and the synthetic protocol require experimental validation.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical synonyms and identifiers, physicochemical properties, potential synthetic routes, and plausible biological significance based on related structures.

Core Compound Information

This compound is a brominated derivative of the 2,3-dihydroquinolin-4(1H)-one scaffold. The quinolinone core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence and position of the bromine atom can significantly influence the compound's chemical reactivity and biological activity.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-quinolin-4-one |

| CAS Number | 114417-34-4 |

| PubChem CID | 14501409 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Alternative Names | 7-bromo-1,2,3,4-tetrahydroquinolin-4-one |

| 4(1H)-Quinolinone, 7-bromo-2,3-dihydro- | |

| Other Identifiers | DTXSID70561052, MFCD12028725, CS-0139617 |

Physicochemical and Spectral Data

Below is a summary of the key physicochemical and computed spectral properties for this compound. This data is essential for its characterization and handling in a laboratory setting.

| Property | Value |

| Purity | ≥95% - ≥97% (as offered by various suppliers)[2][3] |

| Appearance | Solid, powder, or crystalline form |

| Storage Temperature | 4°C[2] |

| SMILES | C1C(C2=C(C=C(C=C2)Br)N1)=O |

| InChI | InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2[4] |

| LogP (calculated) | 2.4474[5] |

| Topological Polar Surface Area | 29.1 Ų[5] |

| Hydrogen Bond Donors | 1[5] |

| Hydrogen Bond Acceptors | 2[5] |

Experimental Protocols

Representative Synthesis: Intramolecular Cyclization

A potential synthetic pathway for this compound could involve the cyclization of a substituted 3-(3-bromoanilino)propanoic acid. The general steps for such a synthesis are outlined below.

Step 1: Synthesis of 3-(3-bromoanilino)propanoic acid

-

To a solution of 3-bromoaniline in a suitable solvent (e.g., ethanol), add acrylic acid.

-

The reaction mixture is heated under reflux for several hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3-(3-bromoanilino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

The purified 3-(3-bromoanilino)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The mixture is heated to a temperature typically ranging from 80°C to 120°C.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Once the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound is then purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the quinolinone scaffold is known to be a key component in various compounds with significant biological activities, including antimicrobial and anticancer properties.[1] Derivatives of the closely related 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have shown potential as antileishmanial agents.[6] Furthermore, 7-bromoquinoline-5,8-dione derivatives have been investigated for their antimicrobial activity.[7]

Based on the activities of structurally similar compounds, it is plausible that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 7-position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of derivatives for biological screening.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the potential synthesis of this compound.

Caption: A logical diagram illustrating a potential synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Given that many quinolinone derivatives exhibit anticancer activity, a possible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified representation of this pathway, where a derivative of the core compound could potentially act.

Caption: A diagram of a potential signaling pathway that could be targeted by derivatives of the core compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1263378-06-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a halogenated derivative of the privileged quinolinone scaffold. While direct extensive research on this specific molecule is limited, this document consolidates information on its synthesis, physicochemical properties, and predicted biological activities based on structurally related compounds. The quinolinone core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 7-position is anticipated to modulate the molecule's electronic and steric properties, potentially leading to enhanced or novel therapeutic applications. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this compound and its analogs as potential therapeutic agents.

Introduction

The quinolin-4(1H)-one moiety is a significant heterocyclic scaffold in the realm of drug discovery and development, forming the structural basis for a multitude of biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom, a common halogen substituent in medicinal chemistry, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound represents an intriguing yet underexplored member of this chemical class. This guide provides a detailed examination of its synthesis, known properties, and a predictive analysis of its potential biological activities, drawing parallels from closely related bromo-substituted quinolinone derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| CAS Number | 114417-34-4 | [1][2] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][2] |

| logP (calculated) | 2.4474 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the preparation of quinolinone scaffolds. A prominent and efficient approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted N-phenyl-β-alanine derivative.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative procedure based on established methods for the synthesis of similar dihydroquinolinones. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of N-(3-bromophenyl)-β-alanine

-

In a round-bottom flask, dissolve 3-bromoaniline in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add β-propiolactone dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates or by solvent evaporation followed by purification.

-

Purify the crude N-(3-bromophenyl)-β-alanine by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

To a flask equipped with a mechanical stirrer and a reflux condenser, add N-(3-bromophenyl)-β-alanine.

-

Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

-

Heat the reaction mixture to 80-120 °C for several hours.

-

Monitor the cyclization reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Characterization Data (Predicted)

-

¹H NMR: Aromatic protons would appear as doublets and a doublet of doublets in the range of δ 7.0-8.0 ppm. The two methylene groups of the dihydroquinolinone ring would show signals as triplets around δ 2.5-3.0 ppm and δ 3.5-4.0 ppm. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon would resonate around δ 190-200 ppm. Aromatic carbons would be observed in the region of δ 110-150 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The two methylene carbons would be found in the aliphatic region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching of the ketone (around 1680 cm⁻¹), and C-Br stretching in the fingerprint region.

Potential Biological Activities and Mechanism of Action

Although this compound has not been extensively studied for its biological activities, the quinolinone scaffold is a well-known pharmacophore with significant potential in oncology and infectious diseases. The introduction of a bromine atom at the 7-position is likely to influence its biological profile.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of bromo-substituted quinoline and quinolinone derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and the disruption of microtubule polymerization.

The table below summarizes the in vitro anticancer activity of structurally related bromo-substituted quinolinone compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 6.7 µg/mL | [3] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human cervix carcinoma) | 8.2 µg/mL | [3] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human colon carcinoma) | 9.1 µg/mL | [3] |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 15.3 µg/mL | [3] |

| 7-Bromo-8-hydroxyquinoline | HeLa (Human cervix carcinoma) | 18.5 µg/mL | [3] |

| 7-Bromo-8-hydroxyquinoline | HT29 (Human colon carcinoma) | 25.6 µg/mL | [3] |

Based on these findings, it is plausible that this compound could exhibit significant antiproliferative activity.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. The 7-position of the quinolone ring is a critical site for substitution, significantly influencing the spectrum and potency of antibacterial activity.

The following table presents the minimum inhibitory concentrations (MICs) of a related bromo-substituted quinolinone derivative against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 27) | Methicillin-resistant S. aureus (MRSA) | 0.031 | [4] |

Given the established importance of the 7-substituent, this compound is a promising candidate for evaluation as an antimicrobial agent.

Future Directions

The information compiled in this technical guide highlights this compound as a molecule of significant interest for further investigation. Future research should focus on:

-

Optimized Synthesis and Characterization: Development and reporting of a detailed, high-yielding synthetic protocol for this compound, accompanied by comprehensive spectroscopic and analytical characterization.

-

In Vitro Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and a broad range of pathogenic bacteria and fungi to determine its cytotoxic and antimicrobial efficacy.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the dihydroquinolinone scaffold to establish clear SAR and guide the design of more potent and selective derivatives.

Conclusion

This compound is a promising, yet understudied, heterocyclic compound. Based on the well-established biological activities of the quinolinone scaffold and the significant influence of bromine substitution, this molecule holds considerable potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to initiate and advance the exploration of this compound in the pursuit of new therapeutic discoveries.

References

- 1. This compound | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a versatile scaffold in medicinal chemistry and drug discovery. The strategic positioning of the bromine atom at the 7-position, a reactive ketone at the 4-position, and a secondary amine within the heterocyclic ring system makes this molecule a valuable starting material for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This guide details key transformations at these functional groups, including palladium-catalyzed cross-coupling reactions, N-alkylation, and modifications of the ketone moiety. For each reaction, detailed experimental protocols, quantitative data where available, and mechanistic insights are provided to aid researchers in the practical application of this important building block.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-7 position of the quinolinone ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Reaction Scheme:

While specific examples for this compound are not extensively reported in readily available literature, protocols for structurally similar compounds provide a strong basis for reaction optimization.

Data Presentation: Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles

| Aryl Bromide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 7-Bromo-4-hydroxy-2-phenylquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | Adapted from[1] |

| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [2] |

| p-Bromotoluene | Phenylboronic acid | PdCl₂(Lₙ@β-CD) (0.01) | - | K₃PO₄·7H₂O | H₂O | 90 | 4 | >99 | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar aryl bromides and should be optimized for this compound.[1][4]

-

Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) to the flask under the inert atmosphere. Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization:

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize N-aryl quinolinones, which are important pharmacophores.

General Reaction Scheme:

Detailed protocols for the Buchwald-Hartwig amination on the structurally similar 7-bromo-1-tetralone can be readily adapted.[5]

Data Presentation: Buchwald-Hartwig Amination of Analogous Bromo-Arenes

| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 7-Bromo-1-tetralone | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | Not specified | Adapted from[5] |

| 2-Bromo-6-methylpyridine | 2,4,6-Trimethylaniline | Pd₂(dba)₃ (3.7) | dppp (8.5) | NaOtBu | Toluene | 100 | Overnight | 72 | [6] |

| Bromobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | Not specified | 98 | [7] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on the amination of 7-bromo-1-tetralone and should be optimized for the target molecule.[5]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 4-6 mol%).

-

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), the amine (1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization:

Experimental workflow for the Buchwald-Hartwig amination.

Reactions at the Nitrogen Atom

The secondary amine in the dihydroquinolinone ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly modulate the molecule's physicochemical properties. This is typically achieved using a base to deprotonate the amine followed by reaction with an alkyl halide.

General Reaction Scheme:

[Aryl=O] --(NaBH4, Solvent)--> [Aryl-OH]

[Aryl=O] + [Ph3P=CHR] --> [Aryl=CHR] + Ph3PO

[Ketone] + [Formaldehyde] + [R2NH] --(Acid/Base catalyst)--> [β-Amino Ketone]

A potential multi-step synthesis workflow for drug discovery.

This guide provides a foundational understanding of the key chemical transformations of this compound. The provided protocols, adapted from related systems, offer a starting point for laboratory synthesis. Researchers are encouraged to perform their own optimization of reaction conditions to achieve the best results for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

The Strategic Core: Unlocking Novel Therapeutics with 7-Bromo-2,3-dihydroquinolin-4(1H)-one

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Among its many derivatives, 7-bromo-2,3-dihydroquinolin-4(1H)-one emerges as a particularly valuable building block. Its strategic placement of a bromine atom at the 7-position provides a versatile handle for a multitude of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. This enables the synthesis of extensive libraries of novel compounds with the potential for significant biological activity. This technical guide delves into the core research applications of this compound, providing insights into its synthesis, derivatization, and its role in the development of potential treatments for neurodegenerative diseases, cancer, and infectious diseases.

Core Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its structure features a dihydroquinolinone core with a bromine substituent at the 7-position. This bromine atom is the key to its synthetic versatility.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 226.07 g/mol |

| Molecular Formula | C₉H₈BrNO |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-quinolin-4-one |

| CAS Number | 114417-34-4 |

| Appearance | Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

The synthesis of this compound can be achieved through a multi-step process, often involving a reaction analogous to the Conrad-Limpach synthesis. A plausible synthetic route is outlined below, adapted from general procedures for similar quinolinone structures.

Objective: To synthesize this compound.

Materials:

-

3-Bromoaniline

-

β-Propiolactone or acrylic acid derivative

-

Polyphosphoric acid (PPA) or other suitable cyclizing agent

-

Appropriate solvents (e.g., toluene, xylene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

N-Arylation: In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as toluene. To this solution, add β-propiolactone or an appropriate acrylic acid derivative (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure to yield the crude N-(3-bromophenyl)-β-alanine derivative.

-

Cyclization: The crude product from the previous step is added to polyphosphoric acid (PPA) in a reaction vessel. The mixture is heated to a high temperature (typically 120-150°C) with vigorous stirring for several hours to induce intramolecular Friedel-Crafts acylation. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude solid is then dried.

-

Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Research Applications and Derivatization

The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for the introduction of diverse chemical moieties at the 7-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[2]

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its quinolinone core is a privileged scaffold, appearing in numerous biologically active molecules. The presence and position of the bromine atom make it a versatile intermediate for the synthesis of more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its potential as a building block for the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its utility as a precursor for potent biologically active molecules is well-documented.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 114417-34-4 | [1] |

| Appearance | Solid | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | 4°C | [1] |

| SMILES | O=C1CCNC2=C1C=CC(Br)=C2 | [1] |

| InChI | InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 3-bromoaniline. The most plausible synthetic route involves an initial N-acylation followed by an intramolecular Friedel-Crafts cyclization.

Experimental Protocol: A Plausible Synthetic Route

While a specific detailed protocol for the synthesis of this compound is not extensively reported in a single source, a general and plausible methodology can be constructed based on established organic chemistry principles for the synthesis of related quinolinone structures.

Step 1: Synthesis of N-(3-bromophenyl)-3-chloropropanamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the cooled aniline solution. An equimolar amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(3-bromophenyl)-3-chloropropanamide can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Reaction Setup: In a reaction vessel suitable for high temperatures, place the purified N-(3-bromophenyl)-3-chloropropanamide.

-

Lewis Acid Catalyst: Add a strong Lewis acid, such as aluminum chloride (AlCl₃), in a stoichiometric or excess amount. Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 160°C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitoring: Monitor the progress of the cyclization by TLC or HPLC.

-

Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This should be done in a well-ventilated fume hood as fumes may be evolved.

-

Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium hydroxide). The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

While direct biological data on this compound is scarce, its significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The bromine atom at the 7-position is a key functional handle that allows for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Application in the Synthesis of Kinase Inhibitors

The quinoline and quinazolinone scaffolds are prevalent in a large number of approved and investigational kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups, followed by further functionalization.

Caption: General workflow for derivatization via Suzuki-Miyaura coupling.

Potential Biological Activities of Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities, including:

-

Anticancer Activity: Many quinolinone derivatives exhibit potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., CDKs, Aurora kinases).

-

Neuroprotective Effects: Certain quinoline derivatives have shown promise in models of neurodegenerative diseases.

-

Antimicrobial Activity: The quinoline core is also found in a number of antibacterial and antifungal agents.

Spectroscopic Data

¹H NMR:

-

Aromatic protons on the benzene ring would appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

The methylene protons of the dihydroquinolinone ring would appear as two triplets in the aliphatic region (δ 2.5-3.5 ppm).

-

The N-H proton would likely appear as a broad singlet.

¹³C NMR:

-

The carbonyl carbon would be observed in the downfield region (δ > 190 ppm).

-

Aromatic carbons would appear in the range of δ 110-150 ppm.

-

The two methylene carbons would be seen in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2 peaks).

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone would be expected around 1680 cm⁻¹.

-

An N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

-

C-H stretching and aromatic C=C stretching vibrations would also be present.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While direct evidence of its biological activity is limited, its strategic importance as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors, is well-established. The presence of the bromine atom allows for facile derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Further research into the direct biological profiling of this compound and the development of optimized synthetic protocols would be of significant benefit to the drug discovery community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the Michael addition of 3-bromoaniline to acrylic acid to yield the intermediate, N-(3-bromophenyl)-β-alanine. Subsequent intramolecular Friedel-Crafts cyclization of this intermediate using polyphosphoric acid (PPA) affords the target compound. This protocol offers a detailed methodology, including reagent specifications, reaction conditions, and purification techniques.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The targeted compound, this compound, features a bromine substituent, which provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The dihydroquinolinone core is also a key structural motif in various pharmacologically active molecules. The presented two-step synthesis provides a reliable and accessible route to this important intermediate.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-(3-bromophenyl)-β-alanine | C₉H₁₀BrNO₂ | 244.09 | - |

| This compound | C₉H₈BrNO | 226.07 | ≥97%[1] |

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)-β-alanine

This procedure outlines the synthesis of the key intermediate, N-(3-bromophenyl)-β-alanine, via a Michael addition reaction.

Materials:

-

3-bromoaniline

-

Acrylic acid

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in toluene.

-

To this solution, add acrylic acid (1.1 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-